GP1a

Description

Properties

IUPAC Name |

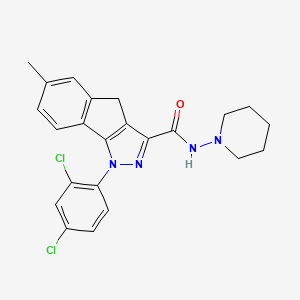

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOMTMVRTBHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Glycoprotein Ia (GP1a): Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein Ia (GP1a), also known as integrin α2β1 or CD49b/CD29, is a crucial cell surface receptor primarily recognized for its role in platelet adhesion and aggregation. As a member of the integrin family, it mediates cell-extracellular matrix (ECM) interactions, playing a vital role in hemostasis, thrombosis, and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and therapeutic development.

This compound Protein Structure

This compound is a heterodimeric transmembrane protein composed of two non-covalently associated subunits: the α2 subunit (CD49b) and the β1 subunit (CD29). The overall structure is typical of integrins, featuring a large extracellular domain, a single transmembrane helix for each subunit, and short cytoplasmic tails.

Extracellular Domain

The extracellular portion of the α2 subunit is notable for the presence of an inserted domain (I-domain) of approximately 200 amino acids. This I-domain is critical for ligand binding and shares structural homology with the von Willebrand factor (vWF) A-domains. The crystal structure of the α2 I-domain reveals a dinucleotide-binding fold containing a metal ion-dependent adhesion site (MIDAS). This site, which typically binds a magnesium ion (Mg²⁺), is essential for the interaction with its primary ligand, collagen.[1][2] A key feature of the collagen-binding I-domains is an additional C-helix, which contributes to a groove centered around the MIDAS motif and is a major determinant of binding specificity.[1][2]

Ligand Binding Site

The interaction between the this compound I-domain and collagen is highly specific. This compound recognizes and binds to a proline-hydroxylated sequence, G-F-P-G-E-R, within the collagen triple helix.[3] Modeling and mutagenesis studies have shown that a glutamic acid (E) residue from the collagen peptide coordinates with the Mg²⁺ ion at the MIDAS.[1][2] Several amino acid residues within the I-domain, including Asn-154, Tyr-157, Gln-215, Asp-219, and His-258, have been identified as being critical for collagen binding.[1] Mutations in these residues can significantly impair or abolish the interaction with collagen.

This compound Function

The primary function of this compound is to act as a receptor for various ECM proteins, most notably collagen. This interaction is fundamental to several cellular processes.

Platelet Adhesion and Aggregation

In the context of hemostasis, this compound is a key player in the initial stages of thrombus formation. When a blood vessel is injured, the underlying collagen in the subendothelial matrix is exposed. Platelets in the bloodstream can then adhere directly to this exposed collagen via this compound.[4][5] This initial adhesion is a critical step that precedes platelet activation and aggregation. Under low shear stress conditions, this compound is a primary receptor for collagen-mediated platelet adhesion. However, under high shear stress, the initial tethering of platelets is primarily mediated by the interaction of glycoprotein Ib-IX-V with von Willebrand factor (vWF) bound to collagen, with this compound then contributing to stable adhesion and subsequent platelet activation.[4]

Cell Adhesion and Migration

Beyond platelets, this compound is expressed on a variety of other cell types, including fibroblasts, endothelial cells, and epithelial cells, where it mediates adhesion to collagenous matrices.[6] This adhesion is crucial for processes such as wound healing, angiogenesis, and tissue morphogenesis. For instance, this compound supports vascular endothelial growth factor (VEGF) signaling and endothelial cell migration, which are essential for the formation of new blood vessels.[7]

Viral Receptor

Interestingly, this compound also serves as a receptor for certain viruses, including human echoviruses 1 and 8, and human rotavirus A.[3][8] The binding site for echovirus-1 has been mapped to a distinct surface on the α2-I domain, separate from the collagen-binding site.[1][2]

Quantitative Data

Table 1: Binding Affinities of this compound I-domain for Collagen

| Ligand | Method | Affinity (Kd) | Reference |

| Type I Collagen | Real-time biosensor | 90 ± 30 nM | [3] |

| Type I Collagen (with αC helix deletion) | Real-time biosensor | 430 ± 90 nM | [3] |

| Fibrillar Type I Collagen | Specific Binding Assay | 5.6 x 10⁻⁸ M (high affinity), 5.5 x 10⁻⁷ M (low affinity) | [9] |

Table 2: Expression Levels of this compound on Human Platelets

| Platelet State | Method | This compound Expression | Reference |

| Resting | Flow Cytometry | Poorly labeled | [10] |

| Thrombin-activated | Flow Cytometry | Increased surface expression (this compound*) | [10] |

| Stored (Day 5) | Flow Cytometry | 232,552.8 ± 32,887.0 (relative fluorescence units) | [11] |

| Stored (Day 19) | Flow Cytometry | 95,133.3 ± 20,759.2 (relative fluorescence units) | [11] |

Table 3: Effect of Mutations in the α2 I-domain on Collagen Binding

| Mutation | Effect on Collagen Binding | Reference |

| Deletion of C-helix | Reduced affinity (Kd increased to 430 ± 90 nM) | [3] |

| Asn-154, Asp-219, His-258 | Moderate reduction in binding | [1] |

| Tyr-157, Gln-215 | Significant blockage of binding | [1] |

| D219A, D219N, D219R, E256Q, D259N, D292N, E299Q | Weakened affinity for type I collagen | [3] |

| G505S, G511S in collagen-like peptide | Disrupted binding to α2 I-domain | [2] |

This compound Signaling Pathway

Upon binding to collagen, this compound initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, degranulation, and aggregation. This "outside-in" signaling is crucial for the propagation of the thrombotic response.

The binding of collagen to this compound, often in concert with another platelet collagen receptor, GPVI, leads to the activation of Src family kinases, such as Fyn and Lyn. These kinases then phosphorylate downstream adapter proteins and enzymes, including Syk and phospholipase Cγ2 (PLCγ2). Activation of PLCγ2 results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC are central events in platelet activation, leading to the activation of other integrins like αIIbβ3 (GPIIb/IIIa), which mediates platelet aggregation by binding fibrinogen.

References

- 1. Interaction between collagen and the alpha(2) I-domain of integrin alpha(2)beta(1). Critical role of conserved residues in the metal ion-dependent adhesion site (MIDAS) region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the Effect of Gly Mutations in Collagen on α2β1 Integrin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin alpha(2)I domain recognizes type I and type IV collagens by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence resonance energy transfer analysis of alpha 2a-adrenergic receptor activation reveals distinct agonist-specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The relative importance of platelet integrins in hemostasis, thrombosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. A collagen-binding glycoprotein from bovine platelets is identical to propolypeptide of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human platelet glycoprotein Ia. One component is only expressed on the surface of activated platelets and may be a granule constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Glycoprotein Ia in Platelet Adhesion to Collagen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upon vascular injury, the exposure of subendothelial collagen triggers a cascade of events leading to hemostasis and thrombosis. Platelets, the primary cellular mediators of this process, adhere to the exposed collagen, become activated, and aggregate to form a hemostatic plug. This intricate process is mediated by a concert of platelet surface receptors, among which Glycoprotein Ia (GPIa), as part of the integrin α2β1 complex, plays a pivotal role in the initial, firm adhesion of platelets to collagen. This technical guide provides a comprehensive overview of the function of GPIa in this critical biological process, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its study.

The GPIa/IIa Complex: An Essential Collagen Receptor

Glycoprotein Ia (GPIa) is the α2 subunit of the integrin α2β1, also known as Very Late Antigen-2 (VLA-2).[1] This heterodimeric transmembrane receptor is a major collagen receptor on the surface of platelets.[1][2] The interaction between GPIa/IIa and collagen is crucial for the stable adhesion of platelets to the subendothelium, a foundational step in thrombus formation.[3][4] While another key receptor, Glycoprotein VI (GPVI), is primarily responsible for initiating activation signals upon collagen binding, GPIa/IIa's main role is to secure the platelet to the collagen matrix, allowing for subsequent activation and aggregation events to occur efficiently.[1][5][6] The binding site for collagen is located within the I-domain of the GPIa subunit.[2][7] This interaction is dependent on the presence of divalent cations, particularly Mg²⁺.[1][7]

The Dynamic Nature of GPIa/IIa-Collagen Interaction

The affinity of the GPIa/IIa integrin for collagen is not static but is dynamically regulated through a process known as "inside-out" signaling.[1] In resting platelets, GPIa/IIa exists in a low-affinity state. Upon platelet activation by agonists such as ADP, thromboxane A2, or signals generated by GPVI, intracellular signaling cascades are initiated that lead to a conformational change in the GPIa/IIa complex, switching it to a high-affinity state for collagen.[1][8] This activation-dependent adhesion ensures that platelets firmly adhere only at sites of vascular injury where activating stimuli are present.[9]

Quantitative Data on GPIa-Collagen Interactions

The following table summarizes key quantitative data related to the interaction between GPIa/IIa and collagen, derived from various experimental methodologies.

| Parameter | Value | Method | Reference |

| IC₅₀ of recombinant α2-I domain for collagen-induced platelet aggregation | 600 nM | Platelet Aggregometry | [2] |

| IC₅₀ of recombinant α2-I domain for platelet adhesion to collagen | 0.7 µM | Microtiter Plate Adhesion Assay | [7] |

| Number of 6F1 (anti-GPIa/IIa) antibody molecules bound per platelet | ~800 | Flow Cytometry | [10] |

| Inhibition of platelet adhesion to collagen by 6F1 antibody (plasma-free) | >95% | Adhesion Assay | [10] |

| Inhibition of platelet adhesion to collagen by 6F1 antibody (in PRP) | 53% | Adhesion Assay | [10] |

| Inhibition of ADP-induced platelet adhesion to collagen by anti-GPIa/IIa antibody | Almost complete | Adhesion Assay | [9] |

Signaling Pathways Downstream of GPIa/IIa Engagement

Upon binding to immobilized collagen, the GPIa/IIa complex initiates "outside-in" signaling, which complements the signals from GPVI and contributes to full platelet activation and spreading.[3][4] This signaling cascade involves the activation of several tyrosine kinases.

Engagement of GPIa/IIa with collagen leads to the activation of Src family kinases.[3][11] Activated Src then recruits and phosphorylates spleen tyrosine kinase (Syk).[3][4] This initiates a downstream signaling cascade involving the adaptor protein SLP-76 and phospholipase Cγ2 (PLCγ2).[3] Activation of PLCγ2 leads to the mobilization of intracellular calcium (Ca²⁺), a critical event for platelet spreading and granule secretion.[3][11] A parallel pathway involving focal adhesion kinase (FAK) may also contribute to the increase in intracellular calcium.[3]

GPIa/IIa-mediated outside-in signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of GPIa in platelet adhesion to collagen. Detailed methodologies for key experiments are provided below.

Platelet Adhesion Assay (Static Conditions)

This assay quantifies the adhesion of platelets to a collagen-coated surface under static conditions.

Materials:

-

96-well microtiter plates

-

Collagen type I (e.g., from equine tendon)

-

Bovine Serum Albumin (BSA)

-

Washed human platelets

-

Phosphate-Buffered Saline (PBS)

-

Acid-citrate-dextrose (ACD)

-

p-Nitrophenyl phosphate (pNPP)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of collagen solution (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells three times with PBS. Block non-specific binding sites by incubating with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

-

Platelet Preparation: Prepare washed platelets from whole blood collected in ACD anticoagulant. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-3 x 10⁸ platelets/mL.

-

Adhesion: Wash the blocked wells with PBS. Add 100 µL of the washed platelet suspension to each well and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells three to five times with PBS to remove non-adherent platelets.

-

Quantification:

-

Lyse the adherent platelets by adding 150 µL of lysis buffer containing a substrate for acid phosphatase (e.g., pNPP).

-

Incubate for 60 minutes at room temperature on a shaker.

-

Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

-

Generate a standard curve using known numbers of platelets to quantify the number of adherent cells.

-

Workflow for a static platelet adhesion assay.

Platelet Adhesion under Flow Conditions

This method assesses platelet adhesion to collagen under physiological shear stress, mimicking blood flow in vessels.[12][13]

Materials:

-

Flow chamber system (e.g., parallel-plate flow chamber)

-

Collagen-coated coverslips

-

Syringe pump

-

Whole blood anticoagulated with a low molecular weight heparin or hirudin

-

Fluorescently labeled anti-CD41/CD61 antibody (for platelet visualization)

-

Fluorescence microscope with a digital camera

Procedure:

-

Coverslip Preparation: Coat glass coverslips with collagen type I (e.g., 100 µg/mL) and allow to air dry.

-

Chamber Assembly: Assemble the flow chamber with the collagen-coated coverslip forming the bottom surface.

-

Blood Perfusion: Draw anticoagulated whole blood, optionally pre-incubated with a fluorescent platelet marker, through the flow chamber at a defined wall shear rate (e.g., 300 s⁻¹ to 1600 s⁻¹) using a syringe pump for a set duration (e.g., 5 minutes).[13]

-

Washing: Perfuse the chamber with buffer at the same shear rate to remove non-adherent blood cells.

-

Imaging and Analysis:

-

Acquire images of adherent platelets at multiple positions on the coverslip using fluorescence microscopy.

-

Analyze the images to quantify the percentage of surface area covered by platelets and the size and morphology of thrombi.

-

Flow Cytometry for GPIa Surface Expression

Flow cytometry can be used to quantify the surface expression of GPIa on platelets.

Materials:

-

Flow cytometer

-

Platelet-rich plasma (PRP) or washed platelets

-

Fluorescently conjugated monoclonal antibody against GPIa (α2 subunit)

-

Isotype control antibody

-

Fixative (e.g., 1% paraformaldehyde)

Procedure:

-

Platelet Preparation: Prepare PRP or washed platelets and adjust the concentration to approximately 1-2 x 10⁷ platelets/mL.

-

Antibody Staining: Incubate a defined volume of the platelet suspension with a saturating concentration of the anti-GPIa antibody or the isotype control for 30 minutes at room temperature in the dark.

-

Fixation: (Optional) Fix the platelets with 1% paraformaldehyde.

-

Acquisition: Dilute the stained platelets in PBS and acquire data on a flow cytometer.

-

Analysis: Gate on the platelet population based on forward and side scatter characteristics. Determine the mean fluorescence intensity (MFI) of the anti-GPIa staining and compare it to the isotype control to quantify surface expression.

The Synergistic Role of GPIa and GPVI

While GPIa/IIa is essential for firm adhesion, GPVI is the primary signaling receptor that drives robust platelet activation in response to collagen.[1][5] These two receptors work in synergy to ensure effective thrombus formation.[14] The initial tethering of platelets to collagen can be mediated by either receptor, but the high-affinity binding of GPIa/IIa, promoted by initial GPVI signals, stabilizes the platelet on the surface, allowing for sustained GPVI-mediated signaling and full platelet activation.[1][6] In vivo studies using mouse models have demonstrated that the absence of GPVI virtually abrogates stable platelet adhesion and aggregation at sites of arterial injury, highlighting its critical role in initiating thrombus formation.[15][16] However, the adhesive function of GPIa/IIa remains crucial for the stability of the forming thrombus.[3]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relative importance of platelet integrins in hemostasis, thrombosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The platelet receptor GPVI mediates both adhesion and signaling responses to collagen in a receptor density-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]

- 7. The integrin alpha 2 beta 1 (GPIa/IIa)-I-domain inhibits platelet-collagen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycoprotein Ia/IIa-mediated activation-dependent platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Platelet adhesion to collagen types I through VIII under conditions of stasis and flow is mediated by GPIa/IIa (alpha 2 beta 1-integrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycoprotein VI-dependent and -independent pathways of thrombus formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GP1a/IIa Complex Signaling Pathway in Platelets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Glycoprotein (GP) Ia/IIa signaling pathway in human platelets. GP1a/IIa, also known as integrin α2β1, is a critical receptor for collagen and plays a pivotal role in hemostasis and thrombosis.[1][2] Understanding its intricate signaling cascade is essential for the development of novel antiplatelet therapies.

Core Signaling Pathway of this compound/IIa

Upon vascular injury, subendothelial collagen is exposed, providing a substrate for platelet adhesion and activation.[3] this compound/IIa is a key receptor that mediates the stable adhesion of platelets to collagen.[1][4] While Glycoprotein VI (GPVI) is considered the primary signaling receptor for collagen, this compound/IIa engagement also initiates its own "outside-in" signaling cascade that contributes significantly to platelet spreading, granule secretion, and thrombus formation.[5][6][7]

The binding of collagen to this compound/IIa induces a conformational change in the integrin, leading to the activation of intracellular signaling pathways.[8][9] This process is characterized by the phosphorylation of a series of downstream effector molecules, culminating in full platelet activation.

The key steps in the this compound/IIa signaling pathway are:

-

Src Family Kinase Activation: The initial event following this compound/IIa clustering by collagen is the activation of Src family kinases (SFKs), including Fyn and Lyn.[5][10] These kinases are constitutively associated with the cytoplasmic tail of the this compound/IIa complex.[11]

-

Syk Phosphorylation and Activation: Activated SFKs then phosphorylate and activate spleen tyrosine kinase (Syk).[5][6][12][13] Syk is a crucial non-receptor tyrosine kinase that plays a central role in platelet signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors like the GPVI/FcRγ complex, and also contributes to this compound/IIa signaling.[14][15]

-

Formation of the LAT Signalosome: Activated Syk phosphorylates several downstream targets, including the linker for activation of T-cells (LAT).[16][17] Phosphorylated LAT acts as a scaffold, recruiting a complex of signaling proteins known as the LAT signalosome.[3][16][18] This complex includes phospholipase Cγ2 (PLCγ2), growth factor receptor-bound protein 2 (Grb2), and SLP-76.[18][19]

-

Activation of PLCγ2 and Downstream Signaling: The recruitment of PLCγ2 to the LAT signalosome leads to its phosphorylation and activation.[3][16] Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20]

-

IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

-

-

Platelet Activation: The rise in intracellular Ca2+ and activation of PKC trigger a cascade of events that lead to full platelet activation, including:

Caption: this compound/IIa signaling cascade in platelets.

Quantitative Data

The following table summarizes key quantitative data related to the this compound/IIa signaling pathway.

| Parameter | Value | Method | Reference |

| This compound/IIa Expression | |||

| Molecules per platelet | ~800 | Monoclonal antibody binding | [21] |

| Ligand Binding | |||

| Kd for monomeric type I collagen | 2.5 x 10⁻⁸ M | Scatchard analysis | [22] |

| Agonist Concentrations for In Vitro Assays | |||

| Collagen (for aggregation) | 1-5 µg/mL | Platelet aggregometry | [23][24][25] |

| ADP (for aggregation) | 0.5-5 µM | Platelet aggregometry | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound/IIa signaling pathway.

This assay measures the ability of platelets to aggregate in response to an agonist, such as collagen.

Protocol:

-

Blood Collection: Draw whole blood into a tube containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[24]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain PRP.[24]

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Data Analysis: The maximum percentage of aggregation is determined by comparing the light transmittance of the aggregated sample to that of the PPP.

Caption: Workflow for a platelet aggregation assay.

This technique is used to detect the phosphorylation of specific proteins in the signaling cascade, such as Syk and PLCγ2.

Protocol:

-

Platelet Preparation: Isolate washed platelets from PRP by centrifugation and resuspend them in a suitable buffer.

-

Platelet Stimulation: Treat the washed platelets with an agonist (e.g., collagen or rhodocytin) for various time points.[13]

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[28]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[28] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[29] The intensity of the bands corresponds to the amount of phosphorylated protein.

-

Total Protein Analysis: Strip the membrane and re-probe with an antibody that recognizes the total amount of the target protein (phosphorylated and unphosphorylated) to ensure equal protein loading.

Caption: Western blot workflow for phosphoproteins.

Flow cytometry is used to quantify the expression of activation markers on the surface of individual platelets.

Key Markers:

-

P-selectin (CD62P): A protein stored in α-granules that is translocated to the platelet surface upon activation.[23][30]

-

PAC-1: An antibody that specifically binds to the activated conformation of the GP IIb/IIIa receptor.[31][32]

Protocol:

-

Blood Collection: Collect whole blood in sodium citrate tubes.

-

Platelet Stimulation:

-

Dilute the whole blood with a suitable buffer.

-

Add an agonist (e.g., collagen or ADP) to stimulate the platelets.[31] Include an unstimulated control.

-

-

Antibody Staining: Add fluorochrome-conjugated antibodies against P-selectin (e.g., anti-CD62P-PE) and activated GP IIb/IIIa (e.g., PAC-1-FITC) to the samples.[32][33] A pan-platelet marker like anti-CD41-FITC can also be used to identify the platelet population.[32]

-

Incubation: Incubate the samples in the dark at room temperature.

-

Fixation (Optional): Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Quantify the percentage of platelets positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity (MFI) of the positive population.[32]

-

Conclusion

The this compound/IIa signaling pathway is a complex and crucial component of platelet activation. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is vital for the development of targeted anti-thrombotic therapies. Further research into the nuanced interactions within this cascade will continue to unveil novel opportunities for therapeutic intervention in cardiovascular diseases.

References

- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet adhesion to collagen types I through VIII under conditions of stasis and flow is mediated by GPIa/IIa (alpha 2 beta 1-integrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal transduction pathway induced by integrin α2 β1 in platelets [jstage.jst.go.jp]

- 8. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The platelet glycoprotein Ib-von Willebrand factor interaction activates the collagen receptor alpha2beta1 to bind collagen: activation-dependent conformational change of the alpha2-I domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physical and Functional Association of the Src Family Kinases Fyn and Lyn with the Collagen Receptor Glycoprotein VI-Fc Receptor γ Chain Complex on Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Differential roles for the adapters Gads and LAT in platelet activation by GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Binding of human monomeric type I collagen to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. biodatacorp.com [biodatacorp.com]

- 27. biodatacorp.com [biodatacorp.com]

- 28. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 29. researchgate.net [researchgate.net]

- 30. angelfire.com [angelfire.com]

- 31. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Vascular and platelet responses to aspirin in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Genetic Variants of GP1a and Inherited Bleeding Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet glycoprotein Ia (GP1a), also known as integrin subunit alpha 2 (α2), is a critical component of the platelet surface receptor GPIa/IIa (integrin α2β1).[1][2] Encoded by the ITGA2 gene located on chromosome 5, this compound forms a heterodimer with the β1 subunit (GPIIa) to function as a primary receptor for collagen.[1][3] This interaction is fundamental for the initial adhesion of platelets to exposed subendothelial collagen at sites of vascular injury, a crucial first step in hemostasis.[1][4] Genetic variations in the ITGA2 gene can lead to quantitative or qualitative defects in the GPIa/IIa receptor, resulting in impaired platelet-collagen interaction and, consequently, inherited bleeding disorders.[3][5] This guide provides a comprehensive overview of the genetic variants of this compound, their pathophysiological mechanisms, associated bleeding phenotypes, and the experimental methodologies used for their characterization.

Genetic Variants of the ITGA2 Gene

Genetic variants in the ITGA2 gene range from single nucleotide polymorphisms (SNPs) that modulate receptor expression levels to rare mutations causing a complete loss of function. These variants are primarily associated with Bleeding Disorder, Platelet-Type, 9 (BDPLT9), an autosomal dominant or recessive condition characterized by reduced or absent platelet response to collagen.[3][5][6]

Key Polymorphisms and Mutations

Several polymorphisms in the ITGA2 gene have been identified, with the C807T (rs1126643) polymorphism being the most extensively studied.[1][7] The 'T' allele is associated with higher surface expression of the GPIa/IIa complex, which has been linked to an increased risk of thrombotic events, while the 'C' allele is associated with lower expression.[1][7] Conversely, mutations that severely reduce or abolish receptor expression or function are linked to bleeding diathesis.[5][8]

Table 1: Summary of Key ITGA2 Genetic Variants and Associated Clinical Phenotypes

| Variant Type | Variant Name/Nomenclature | Associated Disorder/Phenotype | Mode of Inheritance | Effect on GPIa/IIa Receptor | References |

| Mutation | Various (frameshift, nonsense, missense) | Bleeding Disorder, Platelet-Type, 9 (BDPLT9) | Autosomal Dominant/Recessive | Severe deficiency or absence of surface expression; impaired collagen binding. | [3][5][6] |

| Polymorphism | C807T (rs1126643) | Variable platelet response to collagen; associated with both bleeding and thrombotic risk. | Not applicable | T-allele carriers have higher receptor density; C-allele carriers have lower density. | [1][7] |

| Polymorphism | G1648A (rs1062535) | Associated with risk of bleeding after cardiac surgery. | Not applicable | Affects receptor expression levels. | [1] |

Inherited Bleeding Disorders Associated with this compound Deficiency

The primary inherited bleeding disorder linked to ITGA2 gene mutations is a rare condition characterized by impaired platelet function.

-

Clinical Manifestation : Patients typically present with a mild to moderate bleeding tendency that begins at birth.[5] Common symptoms include easy bruising, nosebleeds (epistaxis), prolonged bleeding after trauma or surgery, and heavy menstrual bleeding (menorrhagia).[5]

-

Laboratory Findings : A hallmark of this compound deficiency is a significantly reduced or absent platelet aggregation response to collagen agonists in vitro.[5][9] The bleeding time is often prolonged, and some patients may exhibit mild thrombocytopenia.[5][8] Responses to other platelet agonists like ADP, epinephrine, and ristocetin are typically normal.[9]

Table 2: Typical Laboratory Findings in Patients with this compound Deficiency

| Parameter | Typical Finding | Description |

| Platelet Count | Normal to Mildly Decreased | Hematological findings can include mild platelet deficiency.[5] |

| Bleeding Time | Prolonged | Reflects defective primary hemostasis due to impaired platelet-collagen adhesion.[8] |

| Platelet Aggregometry | ||

| Collagen | Absent or Severely Reduced | The most characteristic finding, indicating a defect in the collagen receptor pathway.[9] |

| ADP, Epinephrine, Ristocetin | Normal | Demonstrates the specificity of the defect to the collagen interaction pathway.[9] |

| Flow Cytometry | Reduced or Absent GPIa/IIa Expression | Confirms the deficiency of the α2β1 integrin on the platelet surface.[8][9] |

| Platelet Adhesion | Severely Reduced | In vitro assays show decreased platelet adhesion to collagen-coated surfaces.[8] |

Pathophysiology and Signaling Pathway

The GPIa/IIa receptor mediates firm platelet adhesion to collagen, which triggers a cascade of intracellular signaling events leading to platelet activation, granule secretion, and aggregation.

Upon binding to collagen, GPIa/IIa activates downstream signaling molecules, including Src family kinases (like Fyn and Lyn) and Syk kinase. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively. Ultimately, this signaling cascade results in the conformational activation of the abundant GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Mutations in ITGA2 disrupt the very first step of this process. A deficient or dysfunctional GPIa/IIa receptor prevents platelets from adhering firmly to collagen, thereby aborting the entire downstream activation sequence.

Caption: GPIa/IIa signaling cascade upon collagen binding.

Experimental Protocols and Diagnostic Workflow

The diagnosis of inherited bleeding disorders related to this compound variants involves a combination of platelet function tests and genetic analysis.

Key Experimental Methodologies

-

Platelet Aggregometry : This is the cornerstone functional assay.

-

Principle : Light Transmission Aggregometry (LTA) measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Protocol :

-

Prepare PRP from citrated whole blood by centrifugation.

-

Adjust platelet count to a standardized concentration (e.g., 250 x 10⁹/L).

-

Add a collagen agonist (e.g., 1-5 µg/mL) to the PRP sample in an aggregometer cuvette with a stir bar at 37°C.

-

Record the percentage of light transmission over time.

-

A flat or significantly diminished aggregation curve in response to collagen, with normal responses to other agonists, is indicative of a this compound/IIa or GPVI defect.[9]

-

-

-

Flow Cytometry : Used to quantify the surface expression of the GPIa/IIa complex.

-

Principle : Fluorescently-labeled monoclonal antibodies specific to GPIa (CD49b) or GPIIa are used to label platelets, which are then analyzed by a flow cytometer.

-

Protocol :

-

Incubate whole blood or PRP with a saturating concentration of a fluorochrome-conjugated anti-CD49b antibody.

-

Include an isotype-matched control antibody for background fluorescence.

-

Analyze the platelet population by flow cytometry, gating on platelets based on their forward and side scatter properties.

-

The mean fluorescence intensity (MFI) of the anti-CD49b antibody is compared to that of healthy controls to determine the level of GPIa expression.[9]

-

-

-

Genetic Analysis : Confirms the diagnosis by identifying the causative mutation in the ITGA2 gene.

-

Principle : DNA sequencing is used to identify pathogenic variants.

-

Protocol :

-

Extract genomic DNA from the patient's peripheral blood leukocytes.

-

Amplify all coding exons and exon-intron boundaries of the ITGA2 gene using Polymerase Chain Reaction (PCR).

-

Sequence the PCR products using Sanger sequencing or a Next-Generation Sequencing (NGS) panel that includes ITGA2.[10][11]

-

Analyze the sequence data to identify any variants compared to the reference sequence. Pathogenicity of novel variants is assessed using in silico prediction tools and segregation analysis within the family.

-

-

Caption: Diagnostic workflow for this compound-related bleeding disorders.

Conclusion and Future Perspectives

Genetic variants of this compound are a recognized cause of inherited bleeding disorders characterized by defective platelet-collagen interaction. While rare, a diagnosis of this compound deficiency is important for patient management, particularly concerning surgery, trauma, and genetic counseling. The diagnostic process relies on a combination of highly specific platelet function assays and confirmatory genetic testing. For drug development professionals, the GPIa/IIa-collagen interaction represents a potential target for antiplatelet therapy. Understanding the structural and functional consequences of genetic variants can provide valuable insights into the receptor's mechanism of action and inform the design of novel therapeutics that modulate platelet adhesion and activation. Future research should focus on expanding the catalog of ITGA2 variants, correlating genotype with clinical phenotype severity, and exploring the role of this compound polymorphisms in modifying bleeding or thrombotic risk in the general population.

References

- 1. Frontiers | GPla Polymorphisms Are Associated with Outcomes in Patients at High Cardiovascular Risk [frontiersin.org]

- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycoprotein 1a deficiency [moldiag.com]

- 6. ITGA2 integrin subunit alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Association of the platelet glycoprotein Ia C807T gene polymorphism with nonfatal myocardial infarction in younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autosomal dominant thrombocytopenias with reduced expression of glycoprotein Ia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet unresponsiveness to collagen: involvement of glycoprotein Ia-IIa (alpha 2 beta 1 integrin) deficiency associated with a myeloproliferative disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnostic workup of inherited platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preventiongenetics.com [preventiongenetics.com]

An In-depth Technical Guide to Intracellular Signaling Downstream of Glycoprotein Ia (GP1a) Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein Ia (GP1a), also known as integrin α2β1, is a critical collagen receptor on the surface of platelets and other cell types.[1] It plays a pivotal role in mediating cell adhesion to the extracellular matrix, a fundamental process in hemostasis, thrombosis, and wound healing. Upon binding to collagen, this compound initiates a complex intracellular signaling cascade that leads to robust cellular activation. This guide provides a detailed examination of the signaling pathways downstream of this compound activation, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the core pathways and workflows using Graphviz diagrams.

Introduction to Glycoprotein Ia (this compound)

This compound is a heterodimeric transmembrane receptor composed of an α2 and a β1 subunit, belonging to the integrin family.[1] On platelets, this compound, in concert with another collagen receptor, Glycoprotein VI (GPVI), mediates the interaction with exposed subendothelial collagen following vascular injury.[2] While GPVI is primarily responsible for initiating potent activation signals, this compound is crucial for firm adhesion and subsequent signaling events that stabilize the platelet plug.[3][4] The signaling pathways emanating from this compound are distinct and contribute significantly to the overall cellular response.

The this compound Signaling Cascade

The activation of this compound by collagen triggers a sophisticated series of intracellular events. Unlike some receptors, integrin signaling is often bidirectional ("inside-out" and "outside-in"). Here, we focus on "outside-in" signaling, which occurs after the ligand (collagen) has bound to the receptor.

Key steps in the pathway include:

-

Ligand Binding and Conformational Change: The binding of collagen to the extracellular domain of this compound induces a conformational change in the integrin, leading to receptor clustering and the initiation of intracellular signaling.

-

Recruitment of Kinases: This conformational change facilitates the recruitment and activation of non-receptor tyrosine kinases, particularly those of the Src family.

-

Syk and PLCγ2 Activation: In platelets, this compound-mediated signaling leads to the tyrosine phosphorylation and activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2).[5] This activation, however, often peaks later than that induced by GPVI.[5]

-

Downstream Effectors: The activation of these core molecules triggers multiple downstream pathways:

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt.[6][7]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also engaged downstream of this compound.[6][8]

-

Small GTPases: Activation of small GTPases like Cdc42 and RhoA has been reported, influencing cytoskeletal reorganization and cell migration.[6][8][9]

-

-

Crosstalk with other Receptors: this compound signaling does not occur in isolation. It is intricately linked with signals from other receptors, such as GPVI in platelets, to produce a coordinated and robust cellular response.

A visual representation of this signaling pathway is provided below.

Quantitative Data in this compound Signaling

Quantitative analysis of signaling events is crucial for building accurate models and for drug development. The following tables summarize key quantitative parameters related to this compound activation. Data can vary based on cell type and experimental conditions.

Table 1: Receptor and Ligand Characteristics

| Parameter | Value | Cell Type/System | Reference |

|---|---|---|---|

| This compound Expression (platelets) | 2,000 - 4,000 copies/platelet | Human Platelets | (Typical Range) |

| Binding Affinity (Kd) for Collagen I | ~1-5 nM | Purified α2β1 | (Various sources) |

| Binding Affinity (Kd) for Collagen IV | ~50-100 nM | Purified α2β1 | (Various sources) |

Table 2: Signaling Event Timelines

| Event | Time to Peak Activation | Agonist | Cell Type | Reference |

|---|---|---|---|---|

| Syk Phosphorylation | 1-5 minutes | Rhodocytin | Human Platelets | [5] |

| PLCγ2 Phosphorylation | 1-5 minutes | Rhodocytin | Human Platelets | [5] |

| Akt Phosphorylation | 5-15 minutes | Collagen | Various | [8] |

| p38 MAPK Activation | 5-20 minutes | Collagen | Various |[6] |

Key Experimental Protocols

Studying this compound signaling involves a variety of biochemical and cell-based assays. Below are methodologies for two fundamental experiments.

Protocol: Immunoprecipitation of this compound and Western Blot for Associated Kinases

This protocol is designed to determine which signaling molecules physically associate with this compound upon activation.

Materials:

-

Washed human platelets or other cells expressing this compound.

-

Collagen Type I (or specific this compound agonist like Rhodocytin).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-GP1a (α2 subunit) antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Primary antibodies for Western Blot (e.g., anti-Syk, anti-Src).

-

Secondary HRP-conjugated antibody.

-

SDS-PAGE gels and transfer system.

-

Chemiluminescence substrate.

Methodology:

-

Cell Stimulation: Incubate washed platelets (or cells) with collagen (e.g., 10 µg/mL) or vehicle control for various time points (e.g., 0, 1, 5, 15 minutes) at 37°C.

-

Lysis: Stop the reaction by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with vortexing.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with the anti-GP1a antibody overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold Lysis Buffer.

-

-

Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Probe with primary antibodies against desired signaling proteins (e.g., anti-Syk).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Below is a workflow diagram for this experimental protocol.

Protocol: Platelet Adhesion Assay

This assay quantifies the ability of platelets to adhere to a collagen-coated surface, a key functional outcome of this compound activation.

Materials:

-

96-well microplates.

-

Collagen Type I.

-

Bovine Serum Albumin (BSA) for blocking.

-

Washed human platelets.

-

Calcein-AM (fluorescent dye).

-

Fluorometric plate reader.

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with collagen (e.g., 20 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Platelet Labeling: Incubate washed platelets with Calcein-AM (e.g., 4 µM) for 30 minutes at 37°C in the dark.

-

Adhesion:

-

Wash the collagen-coated and blocked wells.

-

Add the Calcein-AM labeled platelets to the wells.

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent platelets.

-

Quantification:

-

Add PBS to the wells.

-

Measure the fluorescence in each well using a plate reader (Excitation ~485 nm, Emission ~520 nm).

-

Fluorescence intensity is directly proportional to the number of adherent platelets.

-

Conclusion and Future Directions

The intracellular signaling cascade downstream of this compound is a complex and vital process for normal hemostasis. Key signaling nodes like Syk, PLCγ2, and PI3K are critical for translating the external signal of collagen binding into a functional cellular response, namely firm adhesion and platelet activation.[5] The distinct nature of this compound signaling, particularly its role in adhesion and its interplay with other receptors, makes it an attractive target for the development of novel anti-thrombotic therapies. Future research will likely focus on the specific protein-protein interactions within the this compound signalosome and the development of selective inhibitors that can modulate platelet function without causing significant bleeding risks.

References

- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosstalk between integrins α1β1 and α2β1 in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin α2β1 Promotes Activation of Protein Phosphatase 2A and Dephosphorylation of Akt and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α2β1 integrins spatially restrict Cdc42 activity to stabilise adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Platelet Surface: An In-depth Technical Guide to the Regulation of GP1a Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory mechanisms governing the surface expression of Glycoprotein 1a (GP1a), also known as integrin α2β1, on human platelets. Understanding the intricate processes that control the availability of this critical collagen receptor is paramount for advancing our knowledge of hemostasis, thrombosis, and for the development of novel antiplatelet therapies.

Quantitative Landscape of this compound Surface Expression

The number of this compound molecules on the platelet surface is a crucial determinant of platelet adhesion to collagen. This expression level is not static and can be influenced by genetic factors, platelet activation status, and storage conditions.

| Parameter | Value | Method | Reference |

| Copy Number per Resting Platelet | 3,000 - 5,300 molecules | Quantitative Mass Spectrometry | [1] |

| Binding Sites per Resting Platelet | Approximately 800 molecules (for monoclonal antibody 6F1) | Radioimmunoassay / Flow Cytometry | [2] |

| Agonist-Induced Change in Surface Expression | No significant change upon activation with thrombin receptor activating peptide (TRAP) | Flow Cytometry | [3] |

| Variability in Healthy Individuals | Fourfold range of surface antigen expression | Flow Cytometry | [4] |

Orchestration of this compound Expression: From Gene to Surface

The journey of this compound from its genetic blueprint to its functional presentation on the platelet surface is a multi-step process involving transcriptional regulation in megakaryocytes, protein synthesis and trafficking, and dynamic regulation on the mature platelet.

Transcriptional Control in Megakaryocytes

The expression of the ITGA2 gene, which encodes the α2 subunit of this compound, is tightly regulated during megakaryopoiesis. This process ensures the appropriate levels of the receptor are synthesized as megakaryocytes mature and begin to produce platelets. Key transcription factors, including RUNX1 and GATA-1, play a cooperative role in activating the ITGA2 promoter.

Trafficking to the Platelet Surface

Once synthesized, the α2 and β1 integrin subunits assemble in the endoplasmic reticulum and are transported through the Golgi apparatus for further modifications. The mature α2β1 heterodimer is then packaged into vesicles for transport to the demarcation membrane system of the megakaryocyte, the site of proplatelet formation. This transport process is dependent on the megakaryocyte's cytoskeleton, involving both microtubule and actin networks, and is facilitated by molecular motor proteins like dynein and kinesin. This intricate delivery system ensures that nascent platelets are equipped with an adequate supply of this compound.

Dynamic Regulation on the Platelet Surface

The number of functional this compound molecules on the platelet surface is dynamically regulated through a balance of activation, internalization, and shedding.

Inside-Out Signaling: Priming for Adhesion

In resting platelets, this compound exists in a low-affinity state. Upon platelet activation by agonists such as thrombin, ADP, or collagen itself (acting through the GPVI receptor), intracellular signaling cascades, known as "inside-out" signaling, are initiated. This signaling culminates in a conformational change in the extracellular domain of this compound, switching it to a high-affinity state capable of binding collagen. A key player in this process is the highly conserved GFFKR motif within the cytoplasmic tail of the α2 subunit. While the complete signaling pathway is still under investigation, it is known to involve protein kinase C (PKC).

References

- 1. ashpublications.org [ashpublications.org]

- 2. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet alpha2beta1 integrin activation: contribution of ligand internalization and the alpha2-cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variability of integrin alpha 2 beta 1 activity on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying GP1a Surface Expression by Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein Ia (GP1a), also known as integrin α2 (CD49b), is a key surface receptor that, in complex with β1 integrin (CD29), forms the VLA-2 receptor (α2β1). This receptor is crucial for platelet adhesion and activation through its interaction with collagen in the subendothelial matrix.[1] The quantification of this compound surface expression is vital for diagnosing certain platelet function disorders, assessing the efficacy of anti-platelet therapies, and in research exploring thrombosis, hemostasis, and inflammation. Flow cytometry is a powerful technique for the precise quantification of this compound on platelets and other cell types.[2] This document provides detailed application notes and protocols for the quantification of this compound surface expression using flow cytometry.

Signaling Pathway of this compound (Integrin α2β1)

Upon vascular injury, collagen is exposed, initiating platelet adhesion and activation. This compound, as part of the integrin α2β1 complex, is a primary receptor for collagen. The binding of collagen to α2β1, in concert with glycoprotein VI (GPVI), triggers a signaling cascade. This leads to the activation of Src kinases and Phospholipase Cγ2 (PLCγ2), resulting in increased intracellular calcium levels and subsequent platelet spreading, granule release, and conformational changes in other integrins like GPIIb/IIIa, ultimately leading to platelet aggregation and thrombus formation.

Caption: this compound (Integrin α2β1) signaling pathway in platelets upon collagen binding.

Experimental Workflow

The general workflow for quantifying this compound surface expression by flow cytometry involves several key steps, from sample preparation to data analysis. It is crucial to handle platelets carefully to avoid unintentional activation.

Caption: General experimental workflow for this compound quantification by flow cytometry.

Data Presentation

Quantitative data from flow cytometric analysis of this compound (CD49b) expression can be presented in tables summarizing key metrics such as the percentage of CD49b-positive cells and the Mean Fluorescence Intensity (MFI).

Table 1: Representative Data for this compound (CD49b) Expression on Human Platelets

| Sample ID | Condition | % CD49b Positive Platelets | CD49b MFI |

| Control 1 | Resting | 98.5% | 15,234 |

| Control 2 | Resting | 99.1% | 16,012 |

| Patient A | Resting | 45.2% | 7,845 |

| Patient B | Resting | 97.9% | 14,987 |

Table 2: this compound (CD49b) Expression on Different Cell Types

| Cell Type | % CD49b Positive | CD49b MFI | Reference |

| Human Platelets | >95% | High | [3] |

| Activated CD8+ T cells | Variable | Moderate | [4] |

| Cancer-Associated Fibroblasts | Low | Low | [5] |

| Neural Stem Cells | High | High | [6] |

| Neurons/Neuroblasts | Low | Low | [6] |

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) for Flow Cytometry

This protocol describes the preparation of resting platelets from whole blood.

Materials:

-

Whole blood collected in sodium citrate or ACD tubes.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Bovine Serum Albumin (BSA).

-

Prostacyclin (PGI2) or other platelet activation inhibitors (optional).

-

Centrifuge.

Procedure:

-

Collect whole blood into a tube containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer without disturbing the buffy coat.

-

(Optional) To wash platelets, add an equal volume of wash buffer (PBS with 0.5% BSA and PGI2) to the PRP.

-

Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer or PBS with 0.5% BSA) to the desired concentration (e.g., 1-5 x 10⁸ platelets/mL).

Protocol 2: Staining of this compound (CD49b) on Platelets

This protocol outlines the direct immunofluorescence staining of this compound on the surface of platelets.

Materials:

-

Prepared platelet suspension (from Protocol 1).

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

-

Fluorochrome-conjugated anti-human CD49b antibody (e.g., FITC, PE, or APC conjugated).

-

Isotype control antibody corresponding to the primary antibody.

-

Flow cytometry tubes.

Procedure:

-

Aliquot 50-100 µL of the platelet suspension (containing approximately 1-5 x 10⁶ platelets) into flow cytometry tubes.

-

(Optional) To block non-specific binding, add an Fc receptor blocking agent and incubate for 10 minutes at room temperature.

-

Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD49b antibody to the sample tube.

-

Add the same concentration of the corresponding isotype control to a separate control tube.

-

Gently vortex the tubes and incubate for 20-30 minutes at room temperature in the dark.

-

Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 800-1000 x g for 5 minutes to wash the platelets.

-

Carefully decant the supernatant and gently resuspend the platelet pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer within one hour.

Flow Cytometer Setup and Data Analysis

Instrument Setup:

-

Use a flow cytometer equipped with the appropriate lasers for the fluorochromes used (e.g., a blue laser (488 nm) for FITC and PE, and a red laser (633-640 nm) for APC).[7]

-

Set up appropriate forward scatter (FSC) and side scatter (SSC) parameters to visualize the platelet population. Platelets are identified based on their characteristic low FSC and SSC properties.

-

Adjust the fluorescence compensation settings using single-stained controls to correct for spectral overlap between fluorochromes.

Data Analysis:

-

Gate on the platelet population in an FSC vs. SSC dot plot to exclude debris and other cell types.

-

Create a histogram of the fluorescence intensity for the CD49b channel.

-

Set a marker to distinguish between the negative population (based on the isotype control) and the positive population.

-

Quantify the percentage of CD49b-positive platelets and the Mean Fluorescence Intensity (MFI) of the positive population. The MFI provides a relative measure of the number of this compound molecules per platelet.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Signal | - Insufficient antibody concentration.- Low antigen expression.- Improper antibody storage.- Incorrect laser and filter setup. | - Titrate the antibody to determine the optimal concentration.- Use a brighter fluorochrome for low-expressing targets.- Ensure antibodies are stored correctly and are not expired.- Verify the instrument settings are appropriate for the fluorochrome used. |

| High Background Staining | - Non-specific antibody binding.- Insufficient washing.- Platelet activation. | - Use an Fc receptor blocking step.- Ensure adequate washing steps.- Handle platelets gently and consider using platelet activation inhibitors. |

| Poor Resolution Between Positive and Negative Populations | - Inadequate fluorescence compensation.- High autofluorescence. | - Properly set up compensation controls.- Include an unstained control to assess autofluorescence. |

For more detailed troubleshooting, refer to comprehensive flow cytometry guides.[4][8]

References

- 1. Platelet - Wikipedia [en.wikipedia.org]

- 2. hematology.testcatalog.org [hematology.testcatalog.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential expression of CD49a and CD49b determines localization and function of tumor-infiltrating CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD49b, CD87, and CD95 Are Markers for Activated Cancer-Associated Fibroblasts Whereas CD39 Marks Quiescent Normal Fibroblasts in Murine Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]

- 8. content-assets.jci.org [content-assets.jci.org]

Protocol for Glycoprotein Ia (GP1a) Immunoprecipitation from Human Platelets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation of Glycoprotein Ia (GP1a), also known as integrin α2, from isolated human platelets. This procedure is critical for studying the function of this compound in platelet adhesion, activation, and signaling, and for identifying its binding partners.

Introduction

Glycoprotein Ia (this compound) is a key receptor on the surface of human platelets. It forms a heterodimer with the β1 integrin subunit to create the α2β1 integrin complex, which serves as a primary receptor for collagen.[1] The interaction between this compound and collagen is a crucial initiating event in hemostasis and thrombosis, triggering a cascade of intracellular signaling events that lead to platelet activation, aggregation, and thrombus formation. The immunoprecipitation of this compound allows for its isolation and subsequent analysis, providing valuable insights into its physiological and pathological roles.

Data Presentation

While the precise yield of immunoprecipitated this compound can vary depending on donor variability, platelet count, and antibody efficacy, the following table provides representative quantitative data that can be expected from the immunoprecipitation of this compound from human platelets.

| Parameter | Representative Value | Method of Analysis |

| Starting Material | ||

| - Platelet Count | 1-3 x 10^9 platelets | Hemocytometer/Automated Cell Counter |

| - Total Protein from Lysate | 2-5 mg | BCA Protein Assay |

| Immunoprecipitation | ||

| - Anti-GP1a Antibody | 5-10 µg | Manufacturer's Datasheet |

| - Protein A/G Agarose Beads | 50 µL of 50% slurry | Manufacturer's Protocol |

| Eluted Protein | ||

| - Eluted this compound (estimated) | 0.5-2 µg | Western Blot/Mass Spectrometry (Placeholder) |

| - Purity | >80% (relative to IgG) | SDS-PAGE with Silver Staining |

Experimental Protocols

This protocol is divided into three main stages: isolation of human platelets, preparation of platelet lysate, and immunoprecipitation of this compound.

Stage 1: Isolation of Human Platelets

This stage focuses on obtaining a pure and quiescent platelet population from whole human blood.[2]

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

ACD solution (39 mM citric acid, 75 mM sodium citrate, 135 mM dextrose)

-

Prostaglandin E1 (PGE1) solution (1 mM stock in ethanol)

-

Apyrase solution (100 U/mL in PBS)

-

Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 12 mM NaHCO3, 1 mM MgCl2, 5.5 mM Glucose, 10 mM HEPES, pH 7.4)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Blood Collection: Collect human whole blood into ACD tubes. Mix gently by inversion to prevent coagulation.

-

Centrifugation to Obtain Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off.[2] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

-

PRP Collection: Carefully aspirate the upper two-thirds of the PRP layer without disturbing the buffy coat and transfer it to a new conical tube.

-

Platelet Pelletization: Add PGE1 to the PRP to a final concentration of 1 µM and apyrase to a final concentration of 0.2 U/mL to prevent platelet activation. Centrifuge the PRP at 1000 x g for 15 minutes at room temperature to pellet the platelets.

-

Washing the Platelets: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's Buffer containing 1 µM PGE1 and 0.2 U/mL apyrase. Repeat the centrifugation at 1000 x g for 15 minutes.

-

Final Resuspension: Discard the supernatant and resuspend the washed platelet pellet in Tyrode's Buffer containing 0.35% BSA to the desired concentration (e.g., 1-3 x 10^9 platelets/mL).[3]

Stage 2: Preparation of Platelet Lysate

This stage involves lysing the isolated platelets to solubilize the cellular proteins, including this compound.

Materials:

-

Isolated human platelets

-

Ice-cold PBS

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)

-

Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

Procedure:

-

Pelleting Platelets: Centrifuge the isolated platelet suspension at 1500 x g for 10 minutes at 4°C.

-

Washing: Discard the supernatant and wash the platelet pellet once with ice-cold PBS. Centrifuge again at 1500 x g for 10 minutes at 4°C.

-

Lysis: Discard the supernatant and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the platelet pellet. A typical volume is 1 mL of lysis buffer per 1-5 x 10^9 platelets.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant (platelet lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA protein assay.

Stage 3: Immunoprecipitation of this compound

This stage describes the specific capture of this compound from the platelet lysate using an anti-GP1a antibody.

Materials:

-

Platelet lysate

-

Anti-Integrin alpha 2 (this compound) antibody (e.g., Rabbit monoclonal clone EPR17349 or ARC0457)

-

Protein A/G Agarose beads (or magnetic beads)

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, or PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5)

-

Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Procedure:

-

Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of platelet lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Antibody Incubation: Add 5-10 µg of the anti-GP1a antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of the rabbit monoclonal IgG isotype control to a separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Immunocomplex Capture: Add 50 µL of a 50% slurry of Protein A/G agarose beads to each tube. Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual supernatant.

-

Elution:

-

For SDS-PAGE and Western Blotting: Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. The supernatant is ready for loading onto an SDS-PAGE gel.

-

For Mass Spectrometry or Functional Assays (Non-denaturing elution): Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound immunoprecipitation from human platelets.

This compound Signaling Pathway in Platelets

Caption: this compound downstream signaling cascade upon collagen binding.

References

- 1. Human platelet glycoprotein Ia. One component is only expressed on the surface of activated platelets and may be a granule constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of human platelets from whole blood | Abcam [abcam.com]

- 3. The first comprehensive and quantitative analysis of human platelet protein composition allows the comparative analysis of structural and functional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabbit IgG, monoclonal [SP137] - isotype control (ab125938) | Abcam [abcam.com]

- 5. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols for Platelet Aggregation Assays to Assess Glycoprotein Ia (GP1a) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction